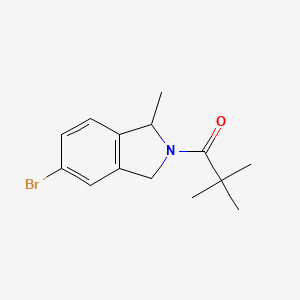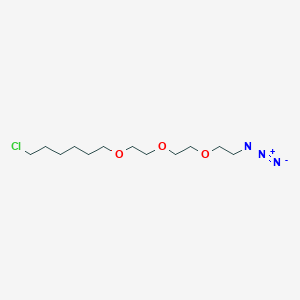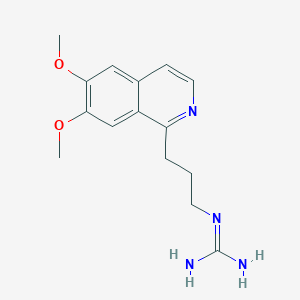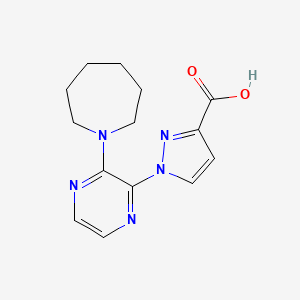
1-(5-Bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1-methylisoindoline and 2,2-dimethylpropan-1-one.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of specific catalysts or reagents.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on various biological systems.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(5-Fluoro-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
1-(5-Bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and properties compared to other halogenated derivatives.
Properties
Molecular Formula |
C14H18BrNO |
|---|---|
Molecular Weight |
296.20 g/mol |
IUPAC Name |
1-(5-bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C14H18BrNO/c1-9-12-6-5-11(15)7-10(12)8-16(9)13(17)14(2,3)4/h5-7,9H,8H2,1-4H3 |
InChI Key |
KWHZYHLFMXRMKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CN1C(=O)C(C)(C)C)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11836961.png)
![8-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11836975.png)

![Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11836999.png)






![4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11837031.png)

![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)

